Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate
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Overview
Description
Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by a benzoate ester group attached to an oxazole ring, which is further substituted with a butyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic ring and oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or oxazole moiety .
Scientific Research Applications
Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate can be compared with other oxazole derivatives:
Methyl 4-(5-phenyl-1,2-oxazol-3-yl)benzoate: Similar structure but with a phenyl group instead of a butyl group.
Methyl 4-(5-methyl-1,2-oxazol-3-yl)benzoate: Contains a methyl group instead of a butyl group.
Methyl 4-(5-ethyl-1,2-oxazol-3-yl)benzoate: Contains an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
835594-24-6 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-(5-butyl-1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-5-13-10-14(16-19-13)11-6-8-12(9-7-11)15(17)18-2/h6-10H,3-5H2,1-2H3 |
InChI Key |
DHHBDLYHGDGFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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